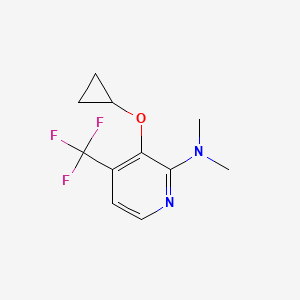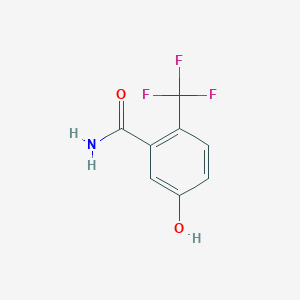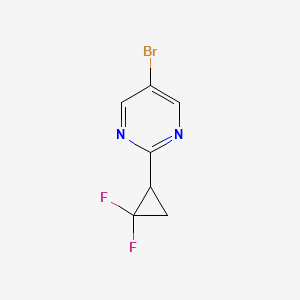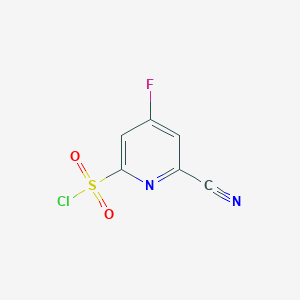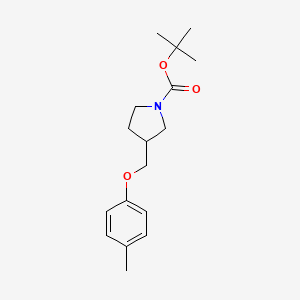
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.082 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 4-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-Acetyl-6-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.
2-Cyano-N-(4-nitrophenyl)acetamide: Contains a cyano group instead of an acetyl group, leading to distinct chemical properties and uses.
Uniqueness
N-(4-Acetyl-6-iodopyridin-2-YL)acetamide is unique due to the presence of both an acetyl group and an iodine atom on the pyridine ring. This combination imparts specific reactivity and makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
1393554-69-2 |
|---|---|
Molekularformel |
C9H9IN2O2 |
Molekulargewicht |
304.08 g/mol |
IUPAC-Name |
N-(4-acetyl-6-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9IN2O2/c1-5(13)7-3-8(10)12-9(4-7)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
InChI-Schlüssel |
LAVWDFVINKGSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)I)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


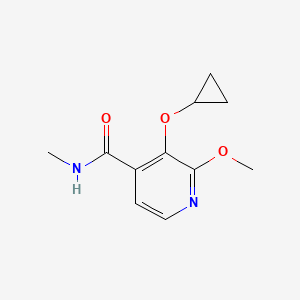
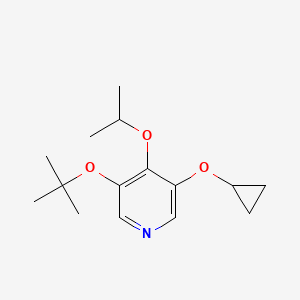
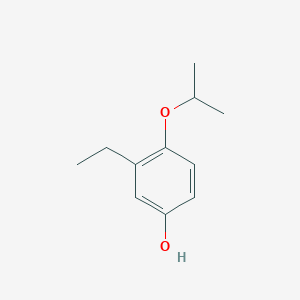

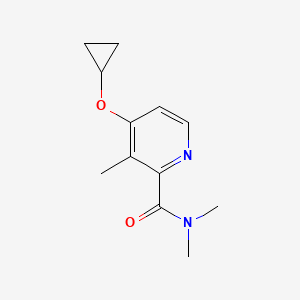

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
